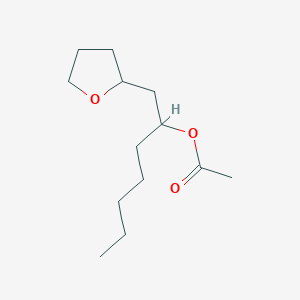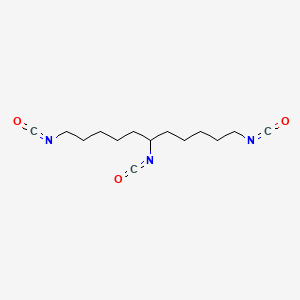
Undecane, 1,6,11-triisocyanato-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Undecane, 1,6,11-triisocyanato- is a chemical compound with the molecular formula C14H21N3O3 It is an aliphatic triisocyanate, which means it contains three isocyanate groups (-NCO) attached to an undecane backbone
Preparation Methods
The synthesis of undecane, 1,6,11-triisocyanato- typically involves the reaction of undecane with phosgene in the presence of a catalyst . The reaction conditions must be carefully controlled to ensure the formation of the triisocyanate groups. Industrial production methods may involve similar processes but on a larger scale, with additional steps to purify the final product.
Chemical Reactions Analysis
Undecane, 1,6,11-triisocyanato- undergoes several types of chemical reactions, including:
Substitution Reactions: The isocyanate groups can react with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.
Polymerization: The isocyanate groups can react with polyols to form polyurethanes, which are widely used in the production of foams, coatings, and adhesives.
Common reagents used in these reactions include amines, alcohols, and polyols. The major products formed from these reactions are ureas, urethanes, and polyurethanes.
Scientific Research Applications
Undecane, 1,6,11-triisocyanato- has several scientific research applications, including:
Mechanism of Action
The mechanism of action of undecane, 1,6,11-triisocyanato- involves its interaction with various molecular targets and pathways. For example, in biological systems, it has been shown to increase intracellular cyclic adenosine monophosphate (cAMP) levels in mast cells and keratinocytes . This leads to the inhibition of degranulation and the secretion of histamine and tumor necrosis factor α (TNF-α) in mast cells, as well as the reversal of increased levels of p38 phosphorylation and nuclear factor kappaB (NF-κB) transcriptional activity in keratinocytes .
Comparison with Similar Compounds
Undecane, 1,6,11-triisocyanato- can be compared with other similar compounds, such as:
Hexamethylene diisocyanate (HDI): Another aliphatic isocyanate used in the production of polyurethanes. Unlike undecane, 1,6,11-triisocyanato-, HDI contains only two isocyanate groups.
Toluene diisocyanate (TDI): An aromatic isocyanate used in the production of flexible polyurethane foams. TDI has different reactivity and properties compared to aliphatic isocyanates like undecane, 1,6,11-triisocyanato-.
Isophorone diisocyanate (IPDI): An aliphatic isocyanate with a cycloaliphatic structure, used in the production of coatings and elastomers. IPDI has different steric and electronic properties compared to undecane, 1,6,11-triisocyanato-.
The uniqueness of undecane, 1,6,11-triisocyanato- lies in its three isocyanate groups and its aliphatic structure, which impart specific reactivity and properties that are valuable in various applications.
Properties
CAS No. |
70198-24-2 |
|---|---|
Molecular Formula |
C14H21N3O3 |
Molecular Weight |
279.33 g/mol |
IUPAC Name |
1,6,11-triisocyanatoundecane |
InChI |
InChI=1S/C14H21N3O3/c18-11-15-9-5-1-3-7-14(17-13-20)8-4-2-6-10-16-12-19/h14H,1-10H2 |
InChI Key |
VAGFVLBAZGSOAC-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(CCCCCN=C=O)N=C=O)CCN=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



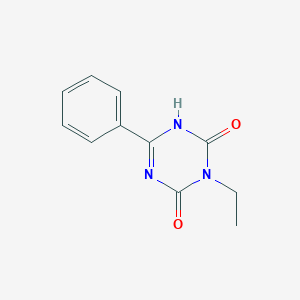

![1H-Pyrrole, 2,3,4,5-tetrakis[(trifluoromethyl)thio]-](/img/structure/B14471526.png)
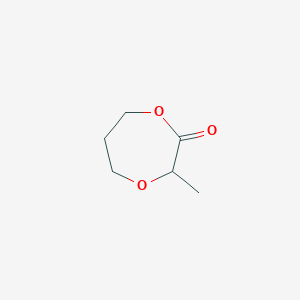
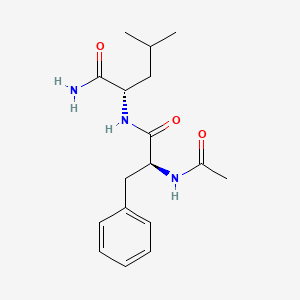
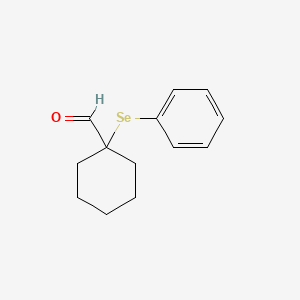
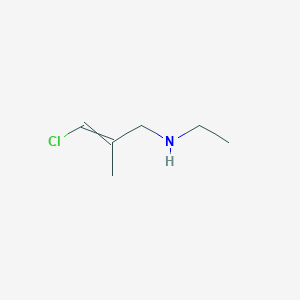
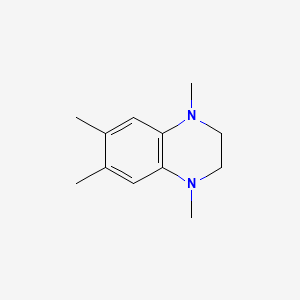
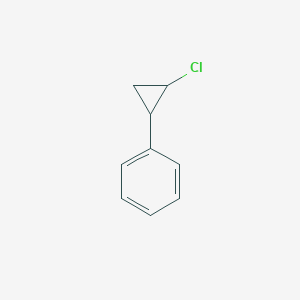
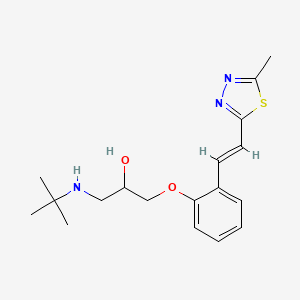
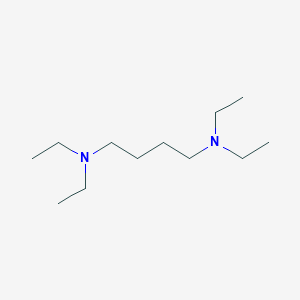
![1,3-Benzenediol, 4-[(2,4-dimethylphenyl)azo]-6-[(3,4-dimethylphenyl)azo]-](/img/structure/B14471584.png)
